Pipamperone dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pipamperone dihydrochloride is a typical antipsychotic of the butyrophenone family, primarily used in the treatment of schizophrenia and other chronic psychoses . Developed by Janssen Pharmaceutica in 1961, it has been noted for its significant anti-tryptamine activity and its ability to normalize sleep rhythms in psychiatric patients .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of pipamperone hydrochloride involves the reaction of 4-fluorobutyrophenone with piperidine to form the intermediate compound, which is then reacted with piperonyl chloride to yield pipamperone . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of pipamperone hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Pipamperone dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized metabolites.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Halogenation and other substitution reactions can occur, altering the chemical structure of pipamperone hydrochloride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions include various metabolites and derivatives of pipamperone hydrochloride, which may have different pharmacological properties.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Pipamperone acts as an antagonist at several receptors, including:

- 5-HT2A : Serotonin receptor

- D4 : Dopamine receptor

- D2 : Dopamine receptor

- α1 and α2-adrenergic receptors

It exhibits a significantly higher affinity for the 5-HT2A and D4 receptors compared to D2, making it a selective agent with potential benefits in treating mood disorders and psychotic symptoms .

Treatment of Schizophrenia

Pipamperone has been used as an antipsychotic medication to manage symptoms of schizophrenia. Its mechanism helps alleviate positive symptoms such as hallucinations and delusions while minimizing extrapyramidal side effects commonly associated with traditional antipsychotics .

Mood Disorders

Recent studies have highlighted the efficacy of low-dose pipamperone in treating mood disorders, particularly major depressive disorder (MDD). Research indicates that doses below 20 mg/day can be effective, especially in patients who are refractory to serotonin reuptake inhibitors (SRIs) like SSRIs and SNRIs. This low-dose approach is hypothesized to enhance serotonin availability while minimizing adverse effects .

Pharmacokinetics

A study involving pediatric patients demonstrated the pharmacokinetics of pipamperone, revealing important insights into dosage and therapeutic ranges. The apparent volume of distribution was found to be 416 L/70 kg, with a clearance rate of 22.1 L/h/70 kg. The study emphasized the need for weight-based dosing in children to achieve effective therapeutic levels .

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Volume of Distribution | 416 L/70 kg |

| Clearance | 22.1 L/h/70 kg |

| Therapeutic Range (Adults) | 100–400 µg/L |

| Therapeutic Range (Children) | Lower than adults |

Case Study 1: Efficacy in Major Depression

A randomized controlled trial investigated the effects of low-dose pipamperone on patients with major depression. The study reported significant improvements in mood with minimal side effects, supporting its use as an adjunct therapy for patients unresponsive to traditional antidepressants .

Case Study 2: Pediatric Use

In a naturalistic trial involving children diagnosed with various psychiatric disorders, pipamperone was administered flexibly based on individual needs. The results indicated that tailored dosing led to improved clinical outcomes without significant adverse events, reinforcing the drug's safety profile in younger populations .

Mecanismo De Acción

Pipamperone dihydrochloride exerts its effects by binding mainly to 5-HT2A receptors, with a nearly equal affinity to D4 receptors and a moderate affinity for 5-HT2C, D2, D3, 1- and 2B-adrenoceptors . This drug acts as a selective 5-HT2A, D1, and D4 antagonist, which helps in decreasing positive psychotic symptoms such as delusions and hallucinations .

Comparación Con Compuestos Similares

Similar Compounds

Risperidone: A more potent version of pipamperone, blocking more serotonin than dopamine.

Clozapine: Another antipsychotic with a similar mechanism of action.

Melperone: Shares structural similarities with pipamperone.

Pimozide: Another butyrophenone derivative used in the treatment of psychoses.

Uniqueness

Pipamperone dihydrochloride is unique due to its significant anti-tryptamine activity and its ability to normalize sleep rhythms in psychiatric patients . Its selective binding to 5-HT2A and D4 receptors distinguishes it from other antipsychotics, making it a valuable compound in the treatment of schizophrenia and related disorders .

Propiedades

Número CAS |

2448-68-2 |

|---|---|

Fórmula molecular |

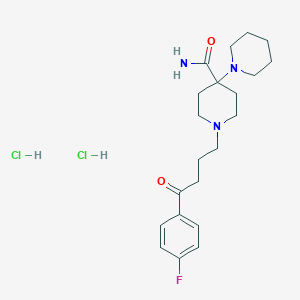

C21H31ClFN3O2 |

Peso molecular |

411.9 g/mol |

Nombre IUPAC |

1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidin-1-ylpiperidine-4-carboxamide;hydrochloride |

InChI |

InChI=1S/C21H30FN3O2.ClH/c22-18-8-6-17(7-9-18)19(26)5-4-12-24-15-10-21(11-16-24,20(23)27)25-13-2-1-3-14-25;/h6-9H,1-5,10-16H2,(H2,23,27);1H |

Clave InChI |

UBQRWZFMJULMLP-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N.Cl.Cl |

SMILES canónico |

C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N.Cl |

Key on ui other cas no. |

2448-68-2 |

Pictogramas |

Irritant |

Números CAS relacionados |

1893-33-0 (Parent) |

Sinónimos |

1’-[4-(4-Fluorophenyl)-4-oxobutyl]-[1,4’-bipiperidine]-4’-carboxamide Hydrochloride; _x000B_Pipamperone Hydrochloride; Dipiperon; Piperonil; Propitan; R4050; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.